molecular formula C5H14ClNO B6216178 [(2S)-1-methoxypropan-2-yl](methyl)amine hydrochloride CAS No. 955399-18-5

[(2S)-1-methoxypropan-2-yl](methyl)amine hydrochloride

Cat. No.: B6216178
CAS No.: 955399-18-5
M. Wt: 139.62 g/mol
InChI Key: RCIYXAQXNFQRBH-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-methoxypropan-2-ylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-methoxypropan-2-ylamine hydrochloride typically involves the reaction of (2S)-1-methoxypropan-2-amine with methyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include methanol or ethanol.

    Base: Sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for (2S)-1-methoxypropan-2-ylamine hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-methoxypropan-2-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

(2S)-1-methoxypropan-2-ylamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S)-1-methoxypropan-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-methoxypropan-2-amine
  • (2S)-1-methoxypropan-2-yl chloride
  • (2S)-1-methoxypropan-2-yl bromide

Uniqueness

(2S)-1-methoxypropan-2-ylamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2S)-1-methoxypropan-2-yl](methyl)amine hydrochloride involves the reaction of (S)-2-methoxypropan-2-ol with methylamine hydrochloride in the presence of a strong acid catalyst.", "Starting Materials": [ "(S)-2-methoxypropan-2-ol", "Methylamine hydrochloride", "Strong acid catalyst" ], "Reaction": [ "Step 1: Dissolve (S)-2-methoxypropan-2-ol in a solvent such as dichloromethane.", "Step 2: Add methylamine hydrochloride and a strong acid catalyst such as hydrochloric acid to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Extract the product with a suitable solvent such as ethyl acetate.", "Step 5: Purify the product by recrystallization or column chromatography to obtain [(2S)-1-methoxypropan-2-yl](methyl)amine hydrochloride." ] }

CAS No.

955399-18-5

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

(2S)-1-methoxy-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-5(6-2)4-7-3;/h5-6H,4H2,1-3H3;1H/t5-;/m0./s1

InChI Key

RCIYXAQXNFQRBH-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](COC)NC.Cl

Canonical SMILES

CC(COC)NC.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.